Cas no 17415-02-0 (4(3H)-Pyrimidinone,2-amino-5-(3-aminopropyl)-6-phenyl-, hydrochloride (1:2))

4(3H)-Pyrimidinone,2-amino-5-(3-aminopropyl)-6-phenyl-, hydrochloride (1:2) structure
17415-02-0 structure
Product Name:4(3H)-Pyrimidinone,2-amino-5-(3-aminopropyl)-6-phenyl-, hydrochloride (1:2)
CAS No:17415-02-0
MF:C13H16N4O
MW:244.292342185974
CID:224110
PubChem ID:135429838
Update Time:2025-04-19

4(3H)-Pyrimidinone,2-amino-5-(3-aminopropyl)-6-phenyl-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Pyrimidinone,2-amino-5-(3-aminopropyl)-6-phenyl-, hydrochloride (1:2)
    • 2-amino-5-(3-aminopropyl)-6-phenyl-1H-pyrimidin-4-one
    • 2-Amino-5-(3-aminopropyl)-6-phenyl-4-pyrimidinol
    • AC1L9FN2
    • CHEBI:414314
    • CHEMBL186414
    • CTK4D4903
    • NCIStruc1_001575
    • NCIStruc2_001278
    • NSC100857
    • NSC-100857
    • NSC 100857
    • NCI100857
    • NCGC00014048-02
    • 17415-02-0
    • 2-Amino-5-(3-amino-propyl)-6-phenyl-pyrimidin-4-ol
    • NCGC00097157-01
    • NCI60_000021
    • CCG-36598
    • NCGC00014048
    • NCI-100857
    • 2-AMINO-5-(3-AMINOPROPYL)-6-PHENYL-PYRIMIDIN-4-OL
    • DTXSID10169773
    • BDBM50154464
    • Inchi: 1S/C13H16N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7-8,14H2,(H3,15,16,17,18)
    • InChI Key: MGMOJOXTRYQASQ-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(C2C=CC=CC=2)N=C(N)N1)CCCN

Computed Properties

  • Exact Mass: 244.13258
  • Monoisotopic Mass: 244.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 93.5Ų

Experimental Properties

  • PSA: 93.5
  • LogP: 2.99390
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